molecular formula C17H19NO2 B5182418 N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide

N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide

Cat. No.: B5182418
M. Wt: 269.34 g/mol
InChI Key: WPINVFBMZWDBFK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide typically involves the reaction of 4-methoxy-2,6-dimethylaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-phenylacetamide
  • N-(2,6-dimethylphenyl)-N-phenylacetamide
  • N-(4-methoxy-2,6-dimethylphenyl)-N-methylacetamide

Uniqueness

N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to interact differently with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2,6-dimethylphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-10-16(20-4)11-13(2)17(12)18(14(3)19)15-8-6-5-7-9-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPINVFBMZWDBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C2=CC=CC=C2)C(=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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